(S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid (S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid
Brand Name: Vulcanchem
CAS No.: 116052-00-7
VCID: VC20887842
InChI: InChI=1S/C15H21NO4/c16-13(15(18)19)9-5-2-6-10-14(17)20-11-12-7-3-1-4-8-12/h1,3-4,7-8,13H,2,5-6,9-11,16H2,(H,18,19)/t13-/m0/s1
SMILES: C1=CC=C(C=C1)COC(=O)CCCCCC(C(=O)O)N
Molecular Formula: C15H21NO4
Molecular Weight: 279.33 g/mol

(S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid

CAS No.: 116052-00-7

Cat. No.: VC20887842

Molecular Formula: C15H21NO4

Molecular Weight: 279.33 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid - 116052-00-7

Specification

CAS No. 116052-00-7
Molecular Formula C15H21NO4
Molecular Weight 279.33 g/mol
IUPAC Name (2S)-2-amino-8-oxo-8-phenylmethoxyoctanoic acid
Standard InChI InChI=1S/C15H21NO4/c16-13(15(18)19)9-5-2-6-10-14(17)20-11-12-7-3-1-4-8-12/h1,3-4,7-8,13H,2,5-6,9-11,16H2,(H,18,19)/t13-/m0/s1
Standard InChI Key LHSQENYNJGOZKR-ZDUSSCGKSA-N
Isomeric SMILES C1=CC=C(C=C1)COC(=O)CCCCC[C@@H](C(=O)O)N
SMILES C1=CC=C(C=C1)COC(=O)CCCCCC(C(=O)O)N
Canonical SMILES C1=CC=C(C=C1)COC(=O)CCCCCC(C(=O)O)N

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator